Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane
Description
Tributyl[2-heptyl-5-(non-1-en-2-yl)phenyl]stannane is an organotin compound characterized by a central tin atom bonded to three butyl groups and a substituted phenyl ring. The phenyl ring features a heptyl chain at the 2-position and a non-1-en-2-yl group at the 5-position.
Properties
CAS No. |
820964-77-0 |
|---|---|
Molecular Formula |
C34H62Sn |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
tributyl-(2-heptyl-5-non-1-en-2-ylphenyl)stannane |
InChI |
InChI=1S/C22H35.3C4H9.Sn/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2;3*1-3-4-2;/h16,18-19H,3-15H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
UXYWHBMQPVNOBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=C(C=C1)C(=C)CCCCCCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane typically involves the reaction of a suitable stannane precursor with the corresponding substituted phenyl compound. One common method involves the use of tributyltin hydride and a halogenated phenyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The butyl groups attached to the tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as organotin-based polymers and coatings.
Biological Studies: Organotin compounds, including this one, are studied for their potential biological activity and effects on living organisms.
Mechanism of Action
The mechanism by which Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane exerts its effects depends on the specific reaction or application. In catalytic processes, the tin atom often plays a crucial role in facilitating the reaction by coordinating with other reactants and intermediates. The molecular targets and pathways involved can vary widely, but the tin atom’s ability to form stable bonds with carbon and other elements is a key factor in its reactivity .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Differences
Tributyl(5-methyl-2-thienyl)stannane
- Molecular Formula : C₁₇H₃₂SSn
- Molecular Weight : 387.214 g/mol
- Substituents : A thienyl (sulfur-containing heterocycle) ring with a methyl group at the 5-position.
- Key Features : The presence of sulfur in the thienyl group enhances π-conjugation and may increase Lewis acidity compared to purely hydrocarbon-substituted stannanes. This compound is used in cross-coupling reactions, particularly in synthesizing thiophene-based polymers or pharmaceuticals .
Tributyl[2-heptyl-5-(non-1-en-2-yl)phenyl]stannane
- Molecular Formula : Likely C₃₄H₆₀Sn (estimated based on substituents).
- Substituents: A phenyl ring with a long heptyl chain and an unsaturated nonenyl group.
- The unsaturated nonenyl group may allow for further functionalization via hydrogenation or epoxidation.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Limitations
- : Demonstrates the synthesis of analogous tributylstannanes via transmetallation, validating the feasibility of similar routes for the target compound .
- : Provides a benchmark for comparing reactivity and applications of organotin compounds with heterocyclic substituents .
- Limitations: Direct experimental data (e.g., NMR, mass spectrometry) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
Tributyl[2-heptyl-5-(non-1-en-2-yl)phenyl]stannane is an organotin compound that exhibits significant biological activity, particularly in antifungal and antitumor applications. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a tributyl group, a heptyl chain, and a phenyl moiety with a non-1-en-2-yl substitution. Its unique structural features contribute to its biological activity and potential applications in various fields.
Antifungal Properties
Research indicates that organotin compounds, including this compound, exhibit antifungal properties. Similar compounds have shown effectiveness against various fungal strains, suggesting that this compound may also possess similar capabilities.
Table 1: Antifungal Efficacy of Organotin Compounds
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | TBD |
| Tridodecyl(phenyl)stannane | Aspergillus niger | TBD |
| Dibutyl(3-methylpyridin-2-yl)-pentylstannane | Cryptococcus neoformans | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined.
Antitumor Activity
In addition to antifungal properties, organotin compounds have been investigated for their antitumor activity. Some studies suggest that this compound may inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects in Cell Lines
A study conducted on various cancer cell lines demonstrated the following effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF7 (breast) | 12 | Cell cycle arrest at G0/G1 phase |
| A549 (lung) | 18 | Inhibition of proliferation |
These findings suggest that this compound may be a promising candidate for further development as an antitumor agent.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the use of Grignard reagents or other organometallic chemistry techniques. The following general pathway can be outlined:
- Formation of the Phenolic Intermediate : The phenol derivative is synthesized through alkylation processes.
- Stannation Reaction : The phenolic compound is reacted with tributyltin chloride under appropriate conditions to yield the final product.
- Purification : The product is purified using column chromatography or recrystallization techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
